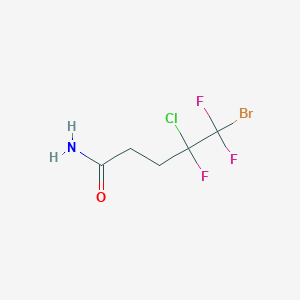

5-Bromo-4-chloro-4,5,5-trifluoropentanamide

Description

5-Bromo-4-chloro-4,5,5-trifluoropentanamide is a halogenated organic compound featuring a pentanamide backbone substituted with bromo, chloro, and trifluoromethyl groups. The amide group (-CONH₂) distinguishes it from these analogs, likely altering its reactivity, solubility, and biological activity .

Properties

IUPAC Name |

5-bromo-4-chloro-4,5,5-trifluoropentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClF3NO/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQWJXJSUYQQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)Br)(F)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696687 | |

| Record name | 5-Bromo-4-chloro-4,5,5-trifluoropentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155630-24-3 | |

| Record name | 5-Bromo-4-chloro-4,5,5-trifluoropentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Preparation: Halogenated and Fluorinated Pentanol or Acid

- Starting from 5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol or its corresponding acid is a logical approach, as these intermediates contain the key halogen and fluorine substituents positioned correctly.

- For example, 5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol (PubChem CID 2736240) is a known compound that can be converted into the corresponding acid or acid chloride as a precursor to amide formation.

Conversion of Alcohol to Acid or Acid Chloride

- Oxidation of the pentanol to the corresponding carboxylic acid can be performed using standard oxidizing agents such as KMnO4, CrO3, or TEMPO-based oxidations.

- Alternatively, direct synthesis of the acid chloride from the acid using thionyl chloride (SOCl2) is a common method, as shown in related halogenated benzophenone derivatives.

- Example conditions for acid chloride formation:

Amide Formation via Amidation

- The acid chloride intermediate can be reacted with ammonia or an amine to form the desired amide.

- Typical conditions:

- Stir acid chloride with excess ammonia in an inert solvent (e.g., dichloromethane or THF) at low temperature (0–5°C) to minimize side reactions.

- Quench and purify the amide by recrystallization or chromatography.

- This method ensures high conversion and purity of the amide product.

Alternative Synthetic Approaches

Direct Amidation of Acid

- Direct amidation of the carboxylic acid with ammonia or amines using coupling agents such as EDCI, DCC, or carbodiimides can be employed.

- This method avoids the acid chloride intermediate but may require longer reaction times and produce lower yields.

Data Table Summarizing Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of pentanol to acid | KMnO4, CrO3, or TEMPO oxidants | Variable | Controlled to avoid overoxidation |

| Acid chloride formation | Thionyl chloride, catalytic DMF, reflux 2–4 h | 98–99 | High yield, removal of excess SOCl2 essential |

| Amidation | Ammonia, DCM or THF, 0–5°C | 85–95 | High purity amide, low temperature to control |

| Alternative amidation | Acid + coupling agents (EDCI/DCC) | 70–85 | Longer reaction, possible side products |

| Chemoenzymatic amidation | Immobilized lipase, mild conditions | 70–90 | Regioselective, greener but less common |

Research Findings and Notes

- The preparation of halogenated and fluorinated pentanamide derivatives typically requires careful handling of reagents due to their reactivity and toxicity.

- The use of thionyl chloride with catalytic DMF is a well-established method for acid chloride formation, providing high yields and purity, as demonstrated in related halogenated benzophenone syntheses.

- Amidation via acid chloride is preferred for better yields and cleaner products compared to direct amidation.

- Chemoenzymatic methods offer promising regioselectivity and mild reaction conditions but are less documented for this exact compound.

- No direct published synthesis of 5-bromo-4-chloro-4,5,5-trifluoropentanamide was found in the surveyed literature, indicating the need for custom synthetic design based on principles outlined above.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-4,5,5-trifluoropentanamide can undergo various chemical reactions, including:

Oxidation: Conversion to its corresponding carboxylic acid or other oxidized derivatives.

Reduction: Reduction of the amide group to amines.

Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid.

Reduction: 5-Bromo-4-chloro-4,5,5-trifluoropentanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-4-chloro-4,5,5-trifluoropentanamide has been explored for its potential use in drug development:

- Antiviral Agents : Studies indicate that fluorinated compounds can enhance antiviral activity due to their ability to mimic natural substrates in viral replication processes.

- Cancer Research : The compound's structural properties allow it to interact with specific enzymes involved in cancer cell proliferation, making it a candidate for anticancer drug formulations.

Agrochemical Applications

The compound is also being investigated for use in agrochemicals:

- Pesticides : Its fluorinated structure contributes to increased potency against pests while potentially reducing environmental impact.

- Herbicides : Research shows that similar compounds exhibit selective herbicidal activity, suggesting that 5-bromo derivatives could be effective in weed management strategies.

Case Studies

Mechanism of Action

The mechanism by which 5-Bromo-4-chloro-4,5,5-trifluoropentanamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Findings:

The alkene analog (5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene) has the lowest molecular weight (237.45 g/mol) and boiling point (74 °C), consistent with its nonpolar nature . The alcohol derivative (5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol) has the highest density (1.707 g/cm³) and flash point (58.8 °C), reflecting its reduced volatility compared to the alkene .

Synthetic Utility :

- The carboxylic acid analog is explicitly marketed as an organic intermediate, suggesting its role in synthesizing pharmaceuticals or agrochemicals .

- The amide variant may serve as a precursor for peptide-like compounds or enzyme inhibitors, though direct evidence is lacking in the provided sources.

Safety Considerations :

Biological Activity

5-Bromo-4-chloro-4,5,5-trifluoropentanamide is a compound of interest due to its potential biological activities. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its application in various fields, including pharmaceuticals and biochemistry.

- Molecular Formula : CHBrClFN

- Molecular Weight : 237.45 g/mol

- CAS Number : 356-73-0

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or pathways involved in disease processes.

Biological Activity Summary

Table 1 summarizes the biological activities reported for this compound based on available literature.

Case Studies

- Antitumor Effects : A study evaluated the effects of this compound on malignant pleural mesothelioma (MPM). The compound demonstrated significant antiproliferative activity in vitro and in vivo, suggesting its potential as a therapeutic agent against MPM through inhibition of the mitogen-activated protein kinase (MAPK) pathway .

- Enzyme Inhibition : Research indicated that this compound acts as a potent inhibitor of casein kinase 1 (CK1), which plays a critical role in various cellular processes including cell cycle regulation and apoptosis. Inhibition of CK1 was shown to enhance the expression of Atoh1, a gene involved in hearing loss treatments .

Research Findings

Recent findings highlight the compound's role in modulating various biochemical pathways. For instance:

Q & A

Q. Methodological Answer :

- NMR : ¹H NMR (CDCl3, δ 3.8–4.2 ppm for CH2 adjacent to amide), ¹³C NMR (δ 165–170 ppm for carbonyl), and ¹⁹F NMR (δ -70 to -90 ppm for CF3 groups) .

- MS : High-resolution ESI-MS (expected [M+H]+ ~308.93 m/z) to confirm molecular weight.

- IR : Stretching frequencies at ~1680 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (C-F) .

Cross-validate with XRD for crystal structure determination if single crystals are obtained via slow evaporation in dichloromethane .

Advanced: How can computational modeling predict the reactivity of halogenated amides in nucleophilic environments?

Methodological Answer :

Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) can model solvation effects, while density functional theory (DFT) at the M06-2X/cc-pVDZ level predicts electrophilic sites. For example, LUMO maps may highlight the amide carbonyl or C-Br bond as primary reaction centers . Pair these with Fukui indices to quantify electrophilicity. Validate predictions experimentally via competition reactions (e.g., with thiols or amines) monitored by LC-MS .

Basic: What stability studies are essential for storing halogenated amides under laboratory conditions?

Q. Methodological Answer :

- Thermal Stability : Perform TGA/DSC (heating rate 10°C/min) to identify decomposition temperatures (>150°C expected for halogenated amides) .

- Photolytic Stability : Expose to UV light (254 nm) for 24–72 hours and monitor degradation via HPLC .

- Storage : Store at -20°C in amber vials under inert atmosphere (Ar/N2), as recommended for bromo-chloro analogs prone to hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies link substituent effects to biological activity?

Methodological Answer :

Design a congeneric series with systematic halogen substitutions (e.g., Br vs. Cl at C4, CF3 vs. CH3 at C5). Use multivariate regression (e.g., PLS or CoMFA) to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with bioassay data (e.g., enzyme inhibition IC50) . For example, increased electronegativity at C4 (Cl vs. Br) may enhance binding to hydrophobic enzyme pockets, as seen in related fluorinated benzamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.